molecular formula C10H7BrCl2O B14366118 2-Bromo-5,7-dichloro-3,4-dihydronaphthalen-1(2H)-one CAS No. 93753-93-6

2-Bromo-5,7-dichloro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14366118
CAS No.: 93753-93-6
M. Wt: 293.97 g/mol
InChI Key: DTUAGCHKNPAWHJ-UHFFFAOYSA-N
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Description

2-Bromo-5,7-dichloro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,7-dichloro-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the bromination and chlorination of a naphthalenone precursor. The reaction conditions typically include the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of halogen reagents. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,7-dichloro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into dihydronaphthalenes.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalenes

    Substitution: Substituted naphthalenones with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5,7-dichloro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3,4-dihydronaphthalen-1(2H)-one
  • 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one
  • 2-Bromo-5,7-dichloronaphthalene

Uniqueness

2-Bromo-5,7-dichloro-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both bromine and chlorine atoms, which can impart distinct chemical and physical properties

Properties

CAS No.

93753-93-6

Molecular Formula

C10H7BrCl2O

Molecular Weight

293.97 g/mol

IUPAC Name

2-bromo-5,7-dichloro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H7BrCl2O/c11-8-2-1-6-7(10(8)14)3-5(12)4-9(6)13/h3-4,8H,1-2H2

InChI Key

DTUAGCHKNPAWHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2Cl)Cl)C(=O)C1Br

Origin of Product

United States

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